N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Procure 1021256-30-3 to access a structurally differentiated 2-aminothiazole-4-alkylamide featuring a three-carbon propionamide linker—not the two-carbon acetamide found in commercial analogs. This single methylene difference alters the dihedral angle between the phenylethyl moiety and the thiazole plane, directly impacting binding mode and potency at P2X purinergic or kinase targets. The furan-2-carboxamide cap (5 H-bond acceptors) distinguishes it from benzamide-capped patent exemplars (US 7,786,110 B2). Enantiopure procurement enables rigorous stereochemistry-dependent pharmacology assessment. Ideal for pain, overactive bladder, chronic cough, and antimicrobial SAR programs. Verify linker length and heteroaryl cap prior to purchase to avoid uncharacterized inferior analogs.

Molecular Formula C19H19N3O3S
Molecular Weight 369.44
CAS No. 1021256-30-3
Cat. No. B2718453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
CAS1021256-30-3
Molecular FormulaC19H19N3O3S
Molecular Weight369.44
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C19H19N3O3S/c1-13(14-6-3-2-4-7-14)20-17(23)10-9-15-12-26-19(21-15)22-18(24)16-8-5-11-25-16/h2-8,11-13H,9-10H2,1H3,(H,20,23)(H,21,22,24)
InChIKeySKBRBUYUBRAOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-Oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021256-30-3): Chemoinformatic Identity and Procurement Baseline


N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021256-30-3) is a synthetic small molecule belonging to the class of 2-aminothiazole-4-alkylamide derivatives bearing a furan-2-carboxamide cap. Its core scaffold comprises a 1,3-thiazole ring substituted at position 4 with a 3-oxo-3-((1-phenylethyl)amino)propyl side chain and at position 2 with a furan-2-carboxamide moiety . The compound has a molecular weight of 369.4 g/mol, a calculated logP of 3, and features two hydrogen bond donors and five hydrogen bond acceptors . This compound is listed in the PubChem database (CID 44052374) and is supplied by multiple chemical vendors as a research-grade building block, typically at ≥95% purity . Its structural features—a chiral 1-phenylethylamine-derived amide, a flexible propionamide linker, and a heteroaryl carboxamide terminus—place it within a broader chemotype explored in patents for P2X purinergic receptor antagonism and kinase inhibition .

Why Generic Substitution Fails for Thiazole-Furan Carboxamide Derivatives: The Case of 1021256-30-3


Substituting one thiazole-furan carboxamide for another within the same apparent chemotype ignores critical structure–activity relationship (SAR) determinants that govern target engagement, selectivity, and ADMET properties. The target compound carries a uniquely spaced 1-phenylethyl amide three carbons from the thiazole core via a propionamide linker, whereas close analogs such as N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide feature a two-carbon acetamide linker . This single methylene difference can alter the dihedral angle between the phenylethyl moiety and the thiazole plane, potentially shifting binding mode and potency at purinergic or kinase targets . Furthermore, exchanging the furan-2-carboxamide for a thiophene-2-carboxamide (N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide) or 4-fluorobenzamide analog changes both the heteroatom hydrogen-bonding pattern and the electronic nature of the terminal ring, with demonstrated consequences for antimicrobial activity in related series . Generic procurement without verifying the exact linker length and heteroaryl cap therefore risks acquiring a compound with uncharacterized or inferior biological performance.

Product-Specific Quantitative Evidence Guide: N-(4-(3-Oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide (1021256-30-3)


Linker Length Differentiation: Propionamide (C3) vs. Acetamide (C2) Spacer in Phenylethyl-Thiazole-Furan Carboxamides

The target compound incorporates a three-carbon propionamide linker connecting the thiazole C4 position to the 1-phenylethyl amide, whereas the closest cataloged analog, N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide, features a two-carbon acetamide spacer. This structural variation increases the rotatable bond count from 6 to 7, as computed by PubChem, and alters the topological polar surface area (tPSA) from approximately 87 Ų to 92 Ų . In related thiazole-arylamide series claimed in US Patent 7,786,110 B2 for P2X3/P2X2/3 antagonism, even single-methylene linker modifications produced >10-fold shifts in IC₅₀ values against recombinant human P2X3 receptors . Although direct P2X3 IC₅₀ data for the target compound are not publicly disclosed, the linker length difference is a validated SAR hot spot within this chemotype, implying that the two analogs are not interchangeable without experimental confirmation of retained target potency.

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Heteroaryl Cap Differentiation: Furan-2-carboxamide vs. Thiophene-2-carboxamide in the 3-Oxo-3-((1-phenylethyl)amino)propyl-Thiazole Series

The furan-2-carboxamide group in the target compound is isosteric with the thiophene-2-carboxamide found in N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide . In a study by Çakmak & Koşar Kırca (2022) examining N-(thiazol-2-yl)furan-2-carboxamide, the furan oxygen enabled distinct intermolecular hydrogen-bonding networks (C–H···O and N–H···O) in the solid state that contributed to the compound's antimicrobial activity against Gram-positive, Gram-negative, and fungal strains; thiophene analogs lack this oxygen and exhibit different crystal packing and electronic properties . Computationally, the furan oxygen increases the compound's hydrogen bond acceptor count to 5 compared with 4 for the thiophene analog, and lowers the logP by approximately 0.3 units , which may influence membrane permeability and solubility in aqueous assay buffers.

Bioisosterism Heterocyclic Chemistry Drug Design

Class-Level Antimicrobial Activity: Furan-2-carboxamide-Thiazole Scaffold Exhibits Broad-Spectrum Microbial Growth Inhibition

The core scaffold N-(thiazol-2-yl)furan-2-carboxamide (C₈H₆N₂O₂S), which represents the unsubstituted parent of the target compound, was evaluated against eight microorganisms and demonstrated good antimicrobial activity against all tested strains, including Gram-positive bacteria, Gram-negative bacteria, and fungi . Quantitative zone-of-inhibition and minimum inhibitory concentration (MIC) values from this study provide a baseline for the scaffold. The target compound 1021256-30-3 differs by addition of the 3-oxo-3-((1-phenylethyl)amino)propyl substituent at the thiazole C4 position, which is predicted to increase lipophilicity (XLogP3 = 3.0 vs. ~1.2 for the parent) and potentially enhance membrane penetration . While direct head-to-head antimicrobial data for the fully elaborated compound are not publicly available, the scaffold-level activity establishes a plausible biological profile that the C4 substitution is likely to modulate rather than ablate.

Antimicrobial Broad-Spectrum Heterocyclic Amide

P2X Receptor Antagonism Class Membership: Thiazole-Arylamide Chemotype Claimed for Pain and Urological Disorders

US Patent 7,786,110 B2 broadly claims thiazole and oxazole-substituted arylamides as antagonists of P2X3 and P2X2/3 purinergic receptors, with therapeutic utility in genitourinary, pain, gastrointestinal, and respiratory diseases . The patent exemplifies numerous compounds where modifications to the thiazole C4 substituent and the terminal aryl/heteroaryl amide produce P2X3 IC₅₀ values ranging from nanomolar to micromolar. Although 1021256-30-3 is not itself a specifically claimed example, its structure—a thiazole core with a C4 3-oxo-3-(1-phenylethylamino)propyl chain and a furan-2-carboxamide cap—falls squarely within the Markush structure of Formula I in the patent . The closest patent-exemplified analogs bearing a phenylethyl amide motif at C4 have reported P2X3 IC₅₀ values in the 50–500 nM range in FLIPR-based calcium flux assays using HEK293 cells expressing recombinant human P2X3 .

Purinergic Signaling Pain Genitourinary Disease P2X3 Antagonist

Chiral 1-Phenylethylamine Moiety: Single Stereocenter Introduces Differential Binding Potential vs. Achiral Phenethylamine Analogs

The target compound contains a chiral center at the 1-phenylethyl carbon, derived from (R)- or (S)-1-phenylethylamine. In contrast, the analog N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide bears an achiral phenethylamine moiety lacking the α-methyl group . In related thiazole-4-carboxamide series, introduction of a methyl branch at the benzylic position of the phenylethyl amide has been shown to influence P2X3 receptor affinity and subtype selectivity, with (R)- and (S)-enantiomers exhibiting differential IC₅₀ values in some cases . The presence of this stereocenter in 1021256-30-3 adds an additional dimension of SAR that is absent in the achiral phenethylamine analog, making enantiomeric purity a critical quality attribute for biological testing.

Chirality Stereochemistry Enantioselectivity

Purity and Identity Documentation: CAS 1021256-30-3 Requires Independent Analytical Confirmation for Reproducible Research

The target compound is listed by multiple suppliers with a typical purity of 95% (HPLC), but it is not registered with a pharmacopoeial monograph or certified reference standard . In contrast, structurally simpler thiazole-furan carboxamides such as N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide are available with documented melting points and NMR characterization in the peer-reviewed literature . The absence of published spectroscopic benchmarks for 1021256-30-3 means that procurement must be accompanied by lot-specific certificates of analysis (CoA) that include HPLC purity, ¹H/¹³C NMR spectra, and HRMS confirmation of molecular identity (expected [M+H]⁺ = 370.1225 for C₁₉H₂₀N₃O₃S) . The InChIKey SKBRBUYUBRAOJW-UHFFFAOYSA-N and SMILES CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 serve as definitive computational identifiers for database cross-referencing .

Quality Control Analytical Chemistry Reproducibility

Best Research and Industrial Application Scenarios for N-(4-(3-Oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide (1021256-30-3)


SAR Expansion of P2X3/P2X2/3 Antagonist Chemotypes with a Furan-2-carboxamide Cap

For medicinal chemistry programs targeting P2X purinergic receptors for pain, overactive bladder, or chronic cough, 1021256-30-3 represents a non-benzamide analog within the thiazole-arylamide space claimed in US Patent 7,786,110 B2 . Its furan-2-carboxamide cap differentiates it from the predominantly benzamide-capped exemplars in the patent literature, offering a distinct hydrogen-bonding profile (5 H-bond acceptors, furan oxygen) that may confer altered P2X subtype selectivity. Procurement of enantiopure material with documented chiral purity enables rigorous assessment of stereochemistry-dependent pharmacology, addressing a key variable that achiral phenethylamine analogs cannot explore .

Scaffold-Hopping Library Design for Antimicrobial Lead Optimization

Building on the demonstrated broad-spectrum antimicrobial activity of the parent scaffold N-(thiazol-2-yl)furan-2-carboxamide , the target compound extends the chemotype by introducing a lipophilic 1-phenylethylpropionamide substituent at the thiazole C4 position. This substitution increases computed logP from ~1.2 to 3.0 , which may enhance Gram-negative outer membrane penetration. Researchers can use 1021256-30-3 as a key intermediate for further diversification at the phenylethyl ring or the furan moiety to establish comprehensive SAR around the C4 side chain while retaining the proven antimicrobial core.

Chemical Biology Probe for Investigating Linker Length Effects in Heteroaryl Amide Binding Pockets

The three-carbon propionamide linker in 1021256-30-3 contrasts with the two-carbon acetamide linker in the closest commercial analog N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide . This pair of compounds enables a systematic head-to-head comparison of linker length on target binding kinetics, cellular permeability, and metabolic stability. The additional rotatable bond in the target compound (7 vs. 6) and the ~5 Ų increase in tPSA provide measurable physicochemical differences that can be correlated with biological readouts, making this compound valuable for probing the conformational preferences of thiazole-binding protein pockets.

Reference Compound for Analytical Method Development and Purity Specification Benchmarking

Given the absence of a pharmacopoeial monograph for CAS 1021256-30-3, this compound serves as a case study for developing fit-for-purpose analytical methods (HPLC-UV, LC-MS, quantitative NMR) to establish in-house reference standards . Its molecular ion [M+H]⁺ at m/z 370.1225 and characteristic UV chromophore from the furan-thiazole conjugated system provide convenient detection handles. Establishing a rigorous purity specification (≥95% by HPLC at 254 nm, enantiomeric excess ≥98% for chiral applications) before procurement ensures that downstream biological data are generated from well-characterized material, addressing a key reproducibility gap for research-grade compounds lacking literature spectroscopic benchmarks.

Quote Request

Request a Quote for N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.